Hexapradol
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Overview
Description
Hexapradol is a psychostimulant drug that was never marketed. It is known for its cytoprotective and antiulcer properties . The chemical name of this compound is 2-amino-1,1-diphenyl-1-heptanol, and its molecular formula is C19H25NO .
Preparation Methods
Hexapradol can be synthesized through various methods. One common synthetic route involves the reaction of benzophenone with an appropriate Grignard reagent to form a tertiary alcohol, which is then aminated to yield this compound . The reaction conditions typically involve the use of solvents like ether and the presence of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Hexapradol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary alcohols.
Substitution: This compound can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a psychostimulant, it has been explored for its effects on the central nervous system.
Biology: Its cytoprotective properties make it a candidate for research in cell protection and antiulcer treatments.
Medicine: Although never marketed, Hexapradol’s potential therapeutic effects have been investigated in preclinical studies.
Mechanism of Action
The mechanism by which Hexapradol exerts its effects involves its interaction with the central nervous system. It is believed to act as a psychostimulant by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine . The exact molecular targets and pathways involved in its action are not fully understood, but it is thought to modulate the activity of neurotransmitter receptors and transporters.
Comparison with Similar Compounds
Hexapradol is similar to other psychostimulant compounds such as β-phenylmethamphetamine, 3,3-diphenylcyclobutanamine, phenylpropanolamine, and pipradrol . What sets this compound apart is its unique combination of psychostimulant and cytoprotective properties, which are not commonly found together in similar compounds .
Properties
CAS No. |
15599-37-8 |
---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-amino-1,1-diphenylheptan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-2-3-6-15-18(20)19(21,16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18,21H,2-3,6,15,20H2,1H3 |
InChI Key |
ZVRZJTRBWTVKOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Canonical SMILES |
CCCCCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexapradol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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